Cas no 204699-72-9 (2'-Fluoro-[1,1'-biphenyl]-4-carbonitrile)
2'-Fluoro-[1,1'-biphenyl]-4-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- HMS1449P14
- CCG-49815
- 2'-Fluoro-biphenyl-4-carbonitrile
- 204699-72-9
- F79820
- BB 0224011
- 4-cyano-2'-fluorobiphenyl
- SCHEMBL4333682
- AKOS002683408
- 2'-Fluoro[1,1'-biphenyl]-4-carbonitrile
- Maybridge3_006680
- 2'-Fluoro-[1,1'-biphenyl]-4-carbonitrile
- CS-0328359
- SR-01000639245-1
- IDI1_018067
- 2'-fluoro-1,1'-biphenyl-4-carbonitrile
-
- Inchi: 1S/C13H8FN/c14-13-4-2-1-3-12(13)11-7-5-10(9-15)6-8-11/h1-8H
- InChI Key: OWHNHERQTGSUML-UHFFFAOYSA-N
- SMILES: FC1C=CC=CC=1C1C=CC(C#N)=CC=1
Computed Properties
- Exact Mass: 197.064077422g/mol
- Monoisotopic Mass: 197.064077422g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 247
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 23.8Ų
2'-Fluoro-[1,1'-biphenyl]-4-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Aaron | AR0185Z6-500mg |
2'-fluoro-1,1'-biphenyl-4-carbonitrile |
204699-72-9 | 97% | 500mg |
$163.00 | 2025-02-11 | |
| Aaron | AR0185Z6-1g |
2'-fluoro-1,1'-biphenyl-4-carbonitrile |
204699-72-9 | 97% | 1g |
$240.00 | 2025-02-11 | |
| Aaron | AR0185Z6-5g |
2'-fluoro-1,1'-biphenyl-4-carbonitrile |
204699-72-9 | 97% | 5g |
$708.00 | 2025-02-11 | |
| 1PlusChem | 1P0185QU-500mg |
2'-fluoro-1,1'-biphenyl-4-carbonitrile |
204699-72-9 | 97% | 500mg |
$149.00 | 2023-12-19 | |
| 1PlusChem | 1P0185QU-1g |
2'-fluoro-1,1'-biphenyl-4-carbonitrile |
204699-72-9 | 97% | 1g |
$213.00 | 2023-12-19 | |
| 1PlusChem | 1P0185QU-5g |
2'-fluoro-1,1'-biphenyl-4-carbonitrile |
204699-72-9 | 97% | 5g |
$617.00 | 2023-12-19 |
2'-Fluoro-[1,1'-biphenyl]-4-carbonitrile Related Literature
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
Additional information on 2'-Fluoro-[1,1'-biphenyl]-4-carbonitrile
2'-Fluoro-[1,1'-biphenyl]-4-carbonitrile (CAS No: 204699-72-9)
2'-Fluoro-[1,1'-biphenyl]-4-carbonitrile is a highly specialized organic compound with the CAS registry number 204699-72-9. This compound belongs to the class of biphenyl carbonitrile derivatives, which have gained significant attention in recent years due to their unique electronic properties and potential applications in various fields of chemistry and materials science. The structure of this compound consists of a biphenyl system where one phenyl ring is substituted with a fluorine atom at the 2' position, and the other phenyl ring bears a cyano group at the 4 position. This combination of substituents imparts distinct electronic and steric effects, making it an interesting subject for both fundamental and applied research.
Recent studies have highlighted the importance of fluorinated aromatic compounds in modern organic synthesis. The presence of the fluorine atom in 2'-Fluoro-[1,1'-biphenyl]-4-carbonitrile not only enhances the stability of the molecule but also introduces unique reactivity patterns that are valuable in various chemical transformations. For instance, fluorine substitution can significantly influence the electronic distribution across the aromatic system, making it a promising candidate for applications in electrochemistry, catalysis, and pharmaceutical chemistry.
The synthesis of 2'-Fluoro-[1,1'-biphenyl]-4-carbonitrile typically involves multi-step processes that require precise control over reaction conditions to achieve high yields and purity. One common approach involves the coupling of aryl halides with cyanoarenes under palladium-catalyzed conditions, followed by selective fluorination using electrophilic fluorinating agents. These methods have been optimized in recent years to address challenges such as regioselectivity and scalability, making this compound more accessible for large-scale applications.
In terms of applications, biphenyl carbonitrile derivatives like 2'-Fluoro-[1,1'-biphenyl]-4-carbonitrile have shown great promise in the field of organic electronics. The cyano group acts as an electron-withdrawing substituent, which can modulate the electronic properties of the biphenyl system, making it suitable for use in materials such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). Recent research has demonstrated that incorporating fluorine into such systems can further enhance their performance by improving charge transport properties and thermal stability.
Another area where this compound has garnered interest is in drug discovery. The biphenyl framework is a common structural motif in many bioactive molecules, and the addition of fluorine and cyano groups can significantly influence the compound's pharmacokinetic properties. For example, fluorination often improves lipophilicity and metabolic stability, which are critical factors for drug candidates. Recent studies have explored the potential of 2'-Fluoro-[1,1'-biphenyl]-4-carbonitrile as a lead compound in anti-cancer drug development due to its ability to inhibit specific enzyme activities associated with tumor growth.
From a toxicological perspective, understanding the safety profile of 2'-Fluoro-[1,1'-biphenyl]-4-carbonitrile is crucial for its safe handling and application in industrial settings. Recent toxicity studies have indicated that this compound exhibits low acute toxicity when administered at moderate doses; however, long-term exposure studies are still required to fully assess its potential risks to human health and the environment.
In conclusion, 2'-Fluoro-[1,1'-biphenyl]-4-carbonitrile (CAS No: 204699-72-9) is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique combination of substituents makes it an attractive target for both fundamental research and industrial development. As ongoing studies continue to uncover new insights into its properties and uses, this compound is poised to play an increasingly important role in advancing modern chemistry and materials science.
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